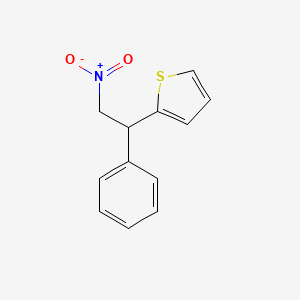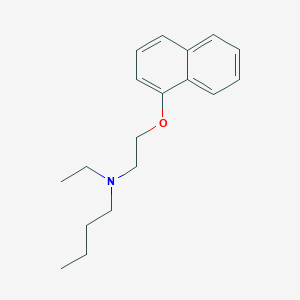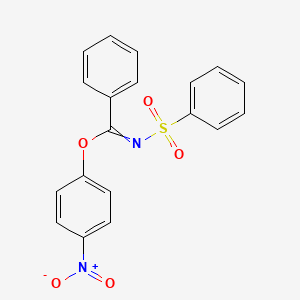
2-(2-Nitro-1-phenylethyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Nitro-1-phenylethyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
The synthesis of 2-(2-Nitro-1-phenylethyl)thiophene can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene with nitroalkenes under basic conditions. The reaction typically requires a base such as potassium t-butoxide and is carried out under microwave irradiation to enhance the reaction rate . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
2-(2-Nitro-1-phenylethyl)thiophene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can lead to the formation of nitroso or hydroxylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(2-Nitro-1-phenylethyl)thiophene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, thiophene derivatives have been shown to inhibit kinases, which are involved in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-(2-Nitro-1-phenylethyl)thiophene can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
1-Phenyl-2-Nitropropene: Used in the pharmaceutical industry to produce Adderall.
The uniqueness of this compound lies in its specific structure, which combines a nitro group and a phenylethyl group with the thiophene ring, potentially offering distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
117635-33-3 |
|---|---|
Molekularformel |
C12H11NO2S |
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
2-(2-nitro-1-phenylethyl)thiophene |
InChI |
InChI=1S/C12H11NO2S/c14-13(15)9-11(12-7-4-8-16-12)10-5-2-1-3-6-10/h1-8,11H,9H2 |
InChI-Schlüssel |
ZVZNMTWGKYXAEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Cyanophenyl)tellanyl]benzamide](/img/structure/B14310129.png)
![3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea](/img/structure/B14310130.png)

![Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B14310138.png)





![2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14310177.png)
![N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14310185.png)
![Diethyl [(2-bromoethoxy)methyl]phosphonate](/img/structure/B14310187.png)

